molecular formula C6H4ClNO2 B1358543 5-Chloro-6-hydroxynicotinaldehyde CAS No. 627501-18-2

5-Chloro-6-hydroxynicotinaldehyde

Cat. No.: B1358543
CAS No.: 627501-18-2
M. Wt: 157.55 g/mol
InChI Key: FGMJOLYLUIKTGP-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.56 . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) and the InChI key is FGMJOLYLUIKTGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature . It has a molecular weight of 157.56 .

Scientific Research Applications

1. Biological Activity Assessment

The compound has been involved in research for the synthesis of novel derivatives with potential biological activity. For instance, 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and 6-chloro-2-oxo-2H-chromene-4-carbaldehyde have been used in multicomponent reactions to create pharmacophoric-motif conjugates exhibiting remarkable antimicrobial activity (El Azab, Youssef, & Amin, 2014).

2. Analytical Applications

5-Chloro-6-hydroxynicotinaldehyde has been used in colorimetric assays of lipid peroxidation, taking advantage of its reactivity with certain compounds to produce a stable chromophore. This methodology aids in clarifying complex patterns of tissue-specific reactions in biological samples (Gérard-Monnier et al., 1998).

3. Environmental Chemistry

Research on the transformation of halogenated aromatic aldehydes by anaerobic bacteria cultures highlights the environmental chemistry aspect of compounds like this compound. These studies focus on how such compounds are transformed in anaerobic conditions, producing various metabolites (Neilson, Allard, Hynning, & Remberger, 1988).

4. Synthesis and Structural Analysis

The compound is used in the synthesis of other complex molecules. For instance, it has been used in the Pd-catalyzed γ-C(sp3)-H arylation of free amines, demonstrating its utility in advanced organic synthesis and chemical research (Wu, Chen, Liu, Eastgate, & Yu, 2016).

5. Inhibitor Studies

Studies have also focused on the interactions of similar aldehydes with biological systems, like the investigation of chlorogenic acid and hydroxynitrobenzaldehyde as inhibitors in biochemical processes. This sheds light on the potential of this compound in similar inhibitory roles (Arion et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Biochemical Analysis

Biochemical Properties

5-Chloro-6-hydroxynicotinaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, it impacts gene expression by interacting with transcription factors and altering their binding affinity to DNA . This compound also influences cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under ambient conditions, but its activity may decrease over prolonged storage due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects are observed, where a specific dosage range leads to significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular metabolism. Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and the extent of its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMJOLYLUIKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640007
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627501-18-2
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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